molecular formula C10H11FO2 B1395175 5-Fluoro-2-propoxybenzaldehyde CAS No. 19415-54-4

5-Fluoro-2-propoxybenzaldehyde

Cat. No.: B1395175
CAS No.: 19415-54-4
M. Wt: 182.19 g/mol
InChI Key: GOTIUHXSHBWTLI-UHFFFAOYSA-N
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Description

5-Fluoro-2-propoxybenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁FO₂. It is characterized by a benzene ring substituted with a fluorine atom at the 5-position and a propoxy group at the 2-position, along with an aldehyde group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of 2-propoxybenzaldehyde using a fluorinating agent such as Selectfluor or xenon difluoride (XeF₂). The reaction is typically carried out under controlled conditions to prevent over-fluorination.

  • Propoxylation: Another approach is the propoxylation of 5-fluorobenzaldehyde. This can be achieved by reacting 5-fluorobenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 5-fluoro-2-propoxybenzyl alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide ions can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Fluoro-2-propoxybenzoic acid

  • Reduction: 5-Fluoro-2-propoxybenzyl alcohol

  • Substitution: Various substituted propoxy derivatives

Scientific Research Applications

5-Fluoro-2-propoxybenzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Fluoro-5-propoxybenzaldehyde: Similar structure but with the positions of the fluorine and propoxy groups reversed.

  • 3-Fluoro-2-propoxybenzaldehyde: Fluorine at the 3-position instead of the 5-position.

  • 4-Fluoro-2-propoxybenzaldehyde: Fluorine at the 4-position instead of the 5-position.

Uniqueness: 5-Fluoro-2-propoxybenzaldehyde is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

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Properties

IUPAC Name

5-fluoro-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTIUHXSHBWTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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